molecular formula C17H16N2O6 B4931045 4-tert-butylphenyl 2,4-dinitrobenzoate

4-tert-butylphenyl 2,4-dinitrobenzoate

Cat. No. B4931045
M. Wt: 344.32 g/mol
InChI Key: DOPIJUBMQDOCOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butylphenyl 2,4-dinitrobenzoate, commonly known as DNBP, is an organic compound that belongs to the family of nitrobenzoates. It is a yellow crystalline solid that is used as a reagent in various chemical reactions. DNBP has been extensively studied for its applications in scientific research, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of DNBP is based on its ability to react with specific functional groups in target molecules. It reacts with primary and secondary amines to form yellow-colored derivatives, and with aldehydes and ketones to form yellow-colored derivatives. The reaction mechanism involves the formation of a Schiff base intermediate that undergoes a nucleophilic addition reaction with DNBP.
Biochemical and Physiological Effects
DNBP has no known biochemical or physiological effects on living organisms. It is not used as a drug or medication and has no therapeutic value.

Advantages and Limitations for Lab Experiments

DNBP has several advantages as a reagent for lab experiments. It is easy to synthesize and purify, and it is stable under normal laboratory conditions. It is also highly selective and sensitive for the detection of specific functional groups.
However, DNBP has some limitations for lab experiments. It is not suitable for the detection of all types of functional groups, and it may interfere with other reactions in complex mixtures. It is also toxic and should be handled with care.

Future Directions

There are several future directions for the use of DNBP in scientific research. One possible direction is the development of new derivatives of DNBP with improved selectivity and sensitivity for the detection of specific functional groups. Another direction is the application of DNBP in the development of new diagnostic tools for the detection of diseases and disorders.
In addition, DNBP can be used as a model compound for the study of reaction mechanisms and kinetics. Its reactivity with specific functional groups can be used to gain insights into the mechanisms of other reactions that involve similar functional groups.
Conclusion
In conclusion, DNBP is a useful reagent for scientific research due to its selectivity and sensitivity for the detection of specific functional groups. Its mechanism of action involves the formation of a Schiff base intermediate that undergoes a nucleophilic addition reaction with DNBP. DNBP has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.

Synthesis Methods

DNBP is synthesized through the reaction of 4-tert-butylphenol with 2,4-dinitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in high yield after purification.

Scientific Research Applications

DNBP has been widely used as a reagent in scientific research for various purposes. It is commonly used as a chromogenic reagent for the detection of amines and amino acids. It reacts with primary and secondary amines to form yellow-colored derivatives that can be easily detected by UV-visible spectroscopy.
DNBP has also been used as a reagent for the determination of aldehydes and ketones. It reacts with these compounds to form yellow-colored derivatives that can be detected by UV-visible spectroscopy or HPLC.

properties

IUPAC Name

(4-tert-butylphenyl) 2,4-dinitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O6/c1-17(2,3)11-4-7-13(8-5-11)25-16(20)14-9-6-12(18(21)22)10-15(14)19(23)24/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOPIJUBMQDOCOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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